Navigating the Synthesis and Application of 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one: A Technical Guide
Navigating the Synthesis and Application of 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one: A Technical Guide
An important clarification for our readers: Initial research for the compound "1-(2-Amino-4-methylphenyl)pyrrolidin-2-one" did not yield a specific Chemical Abstracts Service (CAS) number, suggesting it may be a novel or less-documented substance. To provide a comprehensive and scientifically grounded technical guide, this document will focus on the closely related and well-documented isomer, 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one , which is identified by the CAS number 13691-29-7 . This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the synthesis, properties, and potential applications of this compound.
Introduction to 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one
1-(4-Amino-2-methylphenyl)pyrrolidin-2-one is a substituted aromatic pyrrolidinone. The pyrrolidinone ring is a five-membered lactam that is a common structural motif in many biologically active compounds and pharmaceuticals. The presence of an amino-substituted methylphenyl group attached to the nitrogen of the pyrrolidinone ring opens up a wide range of possibilities for further chemical modifications and makes it a valuable building block in medicinal chemistry. The pyrrolidine moiety is found in over twenty FDA-approved drugs, highlighting its significance in drug discovery.[1][2]
The strategic placement of the amino and methyl groups on the phenyl ring influences the molecule's electronic properties and steric hindrance, which can, in turn, affect its reactivity and interaction with biological targets. Understanding the synthesis and chemical behavior of this compound is crucial for its effective utilization in the development of novel therapeutics.
Physicochemical Properties
A summary of the key physicochemical properties of 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one is presented in the table below. These properties are essential for its handling, formulation, and analytical characterization.
| Property | Value | Source |
| CAS Number | 13691-29-7 | [3] |
| Molecular Formula | C₁₁H₁₄N₂O | [3] |
| Molecular Weight | 190.24 g/mol | [3] |
| Appearance | Solid (form may vary) | |
| Storage Conditions | Sealed in dry, 2-8°C | [3] |
Synthesis and Mechanistic Insights
The synthesis of 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one typically involves the formation of the amide bond within the pyrrolidinone ring and the concurrent or subsequent introduction of the substituted phenyl group. A general synthetic approach is outlined below.
General Synthetic Pathway
A plausible and commonly employed synthetic strategy for N-aryl lactams is the condensation of a gamma-amino acid or its ester derivative with an appropriate aniline. In the case of 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one, the synthesis could be envisioned through the reaction of 4-aminobutyric acid or its ester with 4-amino-2-methylaniline.
Alternatively, a more versatile approach involves the reaction of a precursor lactam with a substituted aryl halide under transition-metal-catalyzed cross-coupling conditions, such as the Buchwald-Hartwig amination.
Below is a diagram illustrating a conceptual synthetic workflow.
Caption: Conceptual workflow for the synthesis of 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, yet plausible, step-by-step protocol based on established chemical principles for the synthesis of N-aryl pyrrolidinones.
Step 1: Synthesis of 1-(2-Methyl-4-nitrophenyl)pyrrolidin-2-one
-
To a solution of 4-nitro-2-methylaniline (1 equivalent) in a suitable high-boiling solvent such as toluene or xylene, add γ-butyrolactone (1.2 equivalents).
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-(2-methyl-4-nitrophenyl)pyrrolidin-2-one.
Step 2: Reduction of the Nitro Group to Synthesize 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one
-
Dissolve the 1-(2-methyl-4-nitrophenyl)pyrrolidin-2-one (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
If using SnCl₂, neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is basic.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by recrystallization or column chromatography to yield 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one.
Analytical Characterization
The identity and purity of 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one can be confirmed using a variety of analytical techniques.
| Analytical Technique | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra will show characteristic peaks for the aromatic protons and carbons of the 2-methyl-4-aminophenyl group, as well as the aliphatic protons and carbons of the pyrrolidinone ring. The integration of the proton signals will correspond to the number of protons in each environment. |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (190.24 g/mol ). Fragmentation patterns can provide further structural information. |
| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the lactam, and C-N stretching, as well as aromatic C-H and C=C stretching vibrations. |
| High-Performance Liquid Chromatography (HPLC) | HPLC can be used to determine the purity of the compound. A single sharp peak under various mobile phase conditions would indicate a high degree of purity. |
Applications in Drug Discovery and Development
The structural features of 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one make it an attractive scaffold for the development of new therapeutic agents.
As a Building Block for Bioactive Molecules
The primary amino group on the phenyl ring serves as a versatile handle for further chemical modifications. It can be readily acylated, alkylated, or used in coupling reactions to introduce a wide variety of functional groups and build more complex molecules. This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
Potential as a Privileged Scaffold
The pyrrolidinone ring system is considered a "privileged scaffold" in medicinal chemistry, as it is capable of binding to a variety of biological targets with high affinity.[2] By attaching the substituted phenyl ring, the molecule's properties can be fine-tuned to target specific enzymes, receptors, or ion channels.
Analogues and Their Biological Activities
While specific biological activities for 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one are not extensively reported, related pyrrolidinone derivatives have shown a broad range of pharmacological effects, including antibacterial, antifungal, anticancer, and anticonvulsant activities.[4] For instance, analogues of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) have been investigated as potent inhibitors of dopamine and norepinephrine transporters.[5][6] This suggests that derivatives of 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one could be explored for their potential in treating neurological and psychiatric disorders.
The following diagram illustrates the potential derivatization of the core structure for drug discovery applications.
Caption: Potential derivatization pathways and therapeutic applications of the core molecule.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
1-(4-Amino-2-methylphenyl)pyrrolidin-2-one (CAS 13691-29-7) represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, while requiring careful optimization, is achievable through established chemical transformations. The presence of a reactive amino group on a privileged pyrrolidinone scaffold provides a platform for the generation of diverse chemical libraries for screening against a multitude of biological targets. Further investigation into the synthesis of novel derivatives and their biological evaluation is warranted to fully exploit the therapeutic potential of this promising chemical entity.
References
- Vertex AI Search. (2025).
- RCI Labscan Limited. (2020, April 1).
- Fisher Scientific. (n.d.).
- Jubilant Ingrevia. (n.d.).
- Fisher Scientific. (2009, September 26).
- Drugs.ie. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors.
- BLDpharm. (n.d.). 13691-29-7|1-(4-Amino-2-methylphenyl)pyrrolidin-2-one.
- United Nations Office on Drugs and Crime. (n.d.).
- Guidechem. (n.d.). 1-(4-methylphenyl)-2-pyrrolidinone 3063-79-4.
- MilliporeSigma. (n.d.). 1-(4-Aminophenyl)-2-pyrrolidinone DiscoveryCPR 13691-22-0.
- Sigma-Aldrich. (n.d.). 4-amino-1-(4-methylphenyl)-2-pyrrolidinone hydrochloride | 1114823-56-1.
- Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.
- ACS Publications. (2006, January 25). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors | Journal of Medicinal Chemistry.
- PMC. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors.
- PharmaBlock. (n.d.).
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
- ResearchGate. (n.d.). Synthesis of pyrrolidin-2-one 4. | Download Scientific Diagram.
- Wikisource. (2018, August 29). Page:NIOSH Manual of Analytical Methods - 1302.pdf/1.
- Fisher Scientific. (2009, November 12).
- Cheméo. (n.d.). Chemical Properties of 2-Pyrrolidinone, 1-methyl- (CAS 872-50-4).
- MDPI. (2023, June 10). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone).
- Semantic Scholar. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors.
- PubChem. (n.d.). 4-Amino-1-phenylpyrrolidin-2-one | C10H12N2O | CID 102489.
- ResearchGate. (n.d.). An Overview on Chemistry and Biological Importance of Pyrrolidinone.
Sources
- 1. drugs.ie [drugs.ie]
- 2. You are being redirected... [hit2lead.com]
- 3. 1-(2-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one | C16H23NO | CID 11311147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 13691-29-7|1-(4-Amino-2-methylphenyl)pyrrolidin-2-one|BLD Pharm [bldpharm.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. chemistry.tcd.ie [chemistry.tcd.ie]
